molecular formula C18H24N6O2 B7552039 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide

Numéro de catalogue B7552039
Poids moléculaire: 356.4 g/mol
Clé InChI: SAZVQJZHVYRLFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. BCTC has been extensively studied for its potential applications in pain management and drug discovery.

Mécanisme D'action

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel and blocking the influx of calcium ions. TRPV1 is activated by various stimuli, such as heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. By blocking TRPV1, 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has been shown to have potent analgesic effects in preclinical studies. It can reduce pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.

Avantages Et Limitations Des Expériences En Laboratoire

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide is a potent and selective antagonist of TRPV1, which makes it a valuable tool for investigating the role of TRPV1 in various diseases. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other TRPV1 antagonists or modulators. Additionally, 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has a relatively short half-life and may require frequent dosing in some experiments.

Orientations Futures

There are several potential future directions for research on 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide and TRPV1. One area of interest is the development of new TRPV1 antagonists with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of TRPV1 in various diseases, such as chronic pain, inflammatory bowel disease, and cancer. Finally, there is also interest in the development of TRPV1 agonists for the treatment of certain conditions, such as hypothermia and obesity.

Méthodes De Synthèse

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1-methyltetrazol-5-yl)aniline with butanoyl chloride to form the intermediate 3-(1-methyltetrazol-5-yl)phenyl)butanoyl chloride. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide.

Applications De Recherche Scientifique

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has been extensively studied for its potential applications in pain management and drug discovery. It has been shown to be a potent and selective antagonist of TRPV1, which makes it a promising candidate for the development of new analgesic drugs. 1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide has also been used in preclinical studies to investigate the role of TRPV1 in various diseases, such as inflammatory bowel disease, asthma, and cancer.

Propriétés

IUPAC Name

1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-3-6-16(25)24-10-5-8-14(12-24)18(26)19-15-9-4-7-13(11-15)17-20-21-22-23(17)2/h4,7,9,11,14H,3,5-6,8,10,12H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVQJZHVYRLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.